4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative with a chlorophenylmethyl halide, followed by acylation with a pyridine-3-carbonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the chlorophenyl group.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid
- 4-[(2-Bromophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid
- 4-[(2-Fluorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2-methylpyridine-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-16(6-4-10-22-14)18(24)23-11-8-20(9-12-23,19(25)26)13-15-5-2-3-7-17(15)21/h2-7,10H,8-9,11-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDAMFYSIUPPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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